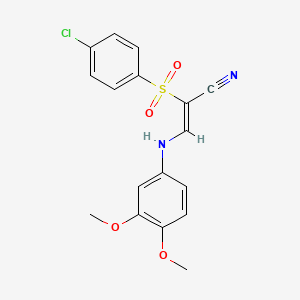

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Description

(Z)-2-((4-Chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a Z-configuration olefinic bond, a 4-chlorophenyl sulfonyl group, and a 3,4-dimethoxyphenylamino substituent. Its design draws inspiration from combretastatin analogs, which are renowned for their antitubulin and anticancer activities .

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFOQQHHBBYRSX-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a condensation reaction with acrylonitrile to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol at 0-5°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.

Medicine

In medicine, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is explored for its potential anti-inflammatory and anticancer properties. It is being evaluated in preclinical studies for its efficacy and safety.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Anticancer Activity of Selected Analogs

Key Observations:

- Compound 13, a benzofuran-substituted analog, exhibits potent activity (GI50 = 0.229 μM) against melanoma cells, highlighting the impact of heterocyclic substituents .

- Sulfonyl vs. Methoxy Groups : The sulfonyl group in the target compound could improve pharmacokinetics (e.g., metabolic stability) compared to methoxy-rich analogs .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Key Observations:

- Methoxy-substituted analogs stabilize their crystal structures via C–H⋯O/N hydrogen bonds .

- The Z-configuration is critical for maintaining planarity and biological activity across all analogs .

Biological Activity

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile includes:

- A chlorophenyl group which enhances lipophilicity.

- A sulfonyl group that may contribute to its biological activity.

- A dimethoxyphenyl group that potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanism involves:

- Enzyme Inhibition : It may inhibit enzyme activity by binding to the active or allosteric sites, thus altering the enzyme's conformation and blocking substrate access.

- Signal Transduction Modulation : Interaction with cellular pathways can lead to changes in gene expression and cellular responses.

Anticancer Properties

Research indicates that (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it has been noted that the compound's IC50 values are comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown a reduction in TNF-alpha and IL-6 levels in treated cells, indicating potential use in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile possesses antimicrobial properties:

- Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) suggesting significant bactericidal effects .

Comparative Analysis with Similar Compounds

The biological activity of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can be compared with structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| (Z)-2-((4-bromophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | Moderate | Low | Moderate |

| (Z)-2-((4-methylphenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | High | Moderate | Low |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study highlighted the efficacy of the compound in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry analysis revealed increased annexin V positivity in treated cells.

- Inflammation Model Study : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced paw swelling and joint destruction compared to controls, supporting its therapeutic potential in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.